2-Bromopropene

Thermal Decomposition Kinetics Shock Tube Pyrolysis Haloalkene Elimination

2-Bromopropene (CAS 557-93-7), also known as isopropenyl bromide or 2-bromo-1-propene, is a volatile, light-sensitive, and highly flammable liquid belonging to the class of vinyl bromides. Its molecular structure features a bromine atom directly attached to an sp²-hybridized carbon within a propenyl framework, a configuration that confers distinct reactivity profiles compared to its alkyl bromide isomers and other haloalkene analogs.

Molecular Formula C3H5B
Molecular Weight 120.98 g/mol
CAS No. 557-93-7
Cat. No. B1265445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromopropene
CAS557-93-7
Molecular FormulaC3H5B
Molecular Weight120.98 g/mol
Structural Identifiers
SMILESCC(=C)Br
InChIInChI=1S/C3H5Br/c1-3(2)4/h1H2,2H3
InChIKeyPHMRPWPDDRGGGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromopropene (CAS 557-93-7): A Vinyl Bromide Building Block for Controlled Synthetic and Thermal Processes


2-Bromopropene (CAS 557-93-7), also known as isopropenyl bromide or 2-bromo-1-propene, is a volatile, light-sensitive, and highly flammable liquid belonging to the class of vinyl bromides [1]. Its molecular structure features a bromine atom directly attached to an sp²-hybridized carbon within a propenyl framework, a configuration that confers distinct reactivity profiles compared to its alkyl bromide isomers and other haloalkene analogs. Standard procurement specifications commonly cite a purity of ≥97.0% (GC) or ≥99% (stabilized), with a boiling point of 47–49 °C, density of 1.362 g/mL at 25 °C, and a flash point of 4 °C, necessitating cold storage (0–10 °C) and protection from light .

Why 2-Bromopropene Cannot Be Interchanged with Generic Haloalkanes or Allyl Bromides


Substituting 2-bromopropene with seemingly similar compounds such as 2-chloropropene, 1-bromopropene, 3-bromopropene (allyl bromide), or even 2-bromopropane is not a straightforward exchange. These compounds, while sharing the C3H5X molecular formula or functional group, exhibit fundamentally different reactivity, selectivity, and physical behavior due to variations in halogen identity, double bond position, and molecular geometry. For instance, the C–Br bond in 2-bromopropene undergoes thermal HBr elimination with a distinct rate constant and product ratio (propyne/allene = 1.8) compared to 2-chloropropene (1.6) [1]. Furthermore, in gas-phase ion chemistry, 2-bromopropene uniquely yields a reactive 2-propenyl cation via low-energy electron impact, a property not shared by its 1-bromo or 3-bromo isomers [2]. Consequently, generic substitution in kinetic studies, catalytic cycles, or analytical protocols without accounting for these quantified differences introduces significant errors in yield, selectivity, and mechanistic interpretation.

Quantitative Differentiation Evidence for 2-Bromopropene vs. Key Comparators


Faster Thermal HBr Elimination Kinetics and Distinct Product Ratio vs. 2-Chloropropene

2-Bromopropene decomposes approximately 1.8 times faster than 2-chloropropene under identical high-temperature conditions (1100-1250 K), and yields a measurably different propyne/allene product ratio. This is directly relevant to process safety and product distribution in high-temperature industrial reactions. [1]

Thermal Decomposition Kinetics Shock Tube Pyrolysis Haloalkene Elimination

Distinct Gas-Phase Molecular Geometry: Longer C–Br Bond vs. C–Cl in 2-Chloropropene

The gas-phase molecular structure of 2-bromopropene, determined by combined electron diffraction and microwave spectroscopy, shows a significantly longer carbon-halogen bond (1.909 Å) compared to 2-chloropropene (1.744 Å) [1]. This structural difference influences steric interactions in transition metal complexes and alters vibrational modes, impacting spectroscopic identification and computational modeling.

Electron Diffraction Microwave Spectroscopy Molecular Structure

Unique Gas-Phase Ion Chemistry: Exclusive Generation of Reactive 2-Propenyl Cation vs. Unreactive 1-Bromopropene and 3-Bromopropene Isomers

In Fourier-transform ion cyclotron resonance (FT-ICR) studies, only 2-bromopropene yields C3H5+ ions capable of proton transfer reactions, attributed to the exclusive formation of the reactive 2-propenyl cation [1]. In stark contrast, the molecular ion derived from 1-bromopropene is entirely unreactive, and only 82 ± 2% of 3-bromopropene (allyl bromide) molecular ions are reactive under identical conditions [1][2].

FT-ICR Mass Spectrometry Gas-Phase Ion Chemistry Isomer Differentiation

Efficient Substrate for Palladium-Catalyzed Grignard Cross-Coupling with Secondary Alkyl Reagents

2-Bromopropene demonstrates excellent reactivity as an electrophilic partner in palladium-catalyzed cross-coupling reactions with secondary alkyl Grignard reagents. Using a specific Pd(dppf)Cl2 catalyst, the reaction with sec-butylmagnesium chloride proceeds to give the coupled product in 'exceedingly high yields' [1]. This contrasts with many alkyl halides, where secondary Grignard reagents are prone to competing β-hydride elimination and reduction pathways, leading to lower yields and complex mixtures.

Cross-Coupling Catalysis Grignard Reagents Palladium Catalysis

Higher Reactivity and Intermediate Thermal Stability vs. 1-Bromopropene and 3-Bromopropene

Vendor technical analysis indicates a clear rank order in reactivity and thermal stability among the three bromopropene isomers: 2-bromopropene exhibits 'High' reactivity and is stable below 40 °C, whereas 1-bromopropene shows 'Moderate' reactivity and stability below 30 °C, and 3-bromopropene shows 'Low' reactivity and stability below 50 °C . While these are relative ratings rather than precise kinetic data, they provide a practical comparative framework for procurement and handling decisions.

Comparative Reactivity Thermal Stability Isomer Properties

Procurement-Validated Application Scenarios for 2-Bromopropene (557-93-7)


High-Temperature Pyrolysis and Combustion Modeling

Based on its quantified thermal decomposition kinetics, 2-bromopropene is the preferred substrate for studying 1,2-elimination mechanisms in shock tube experiments. Its faster HBr elimination rate (compared to 2-chloropropene) and distinct propyne/allene product ratio (1.8) [1] make it essential for calibrating computational models of combustion chemistry and for understanding flame retardant decomposition pathways.

Synthesis of Sterically Hindered Alkenes via Cross-Coupling

As demonstrated by its 'exceedingly high yields' in Pd-catalyzed cross-coupling with secondary Grignard reagents [2], 2-bromopropene is a strategic electrophile for medicinal chemists and process development groups constructing complex molecules with branched alkyl chains. It enables the efficient synthesis of sec-butyl-substituted alkenes, a motif common in pharmaceuticals and natural products.

Gas-Phase Isomer Identification by FT-ICR Mass Spectrometry

The unique ability of 2-bromopropene to generate a reactive 2-propenyl cation upon low-energy electron impact [3] provides a powerful diagnostic tool for analytical laboratories. This property allows for the definitive identification of 2-bromopropene in complex mixtures containing its 1-bromo and 3-bromo isomers, which is critical for environmental monitoring and reaction mixture analysis.

Computational Chemistry and Spectroscopic Force Field Development

The precisely determined gas-phase molecular structure (r(C–Br) = 1.909 Å) [4] serves as a benchmark for ab initio calculations and the development of accurate molecular mechanics force fields. Researchers modeling vinyl bromide systems rely on this data to correctly parameterize simulations of reaction mechanisms, vibrational spectra, and molecular docking studies.

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